molecular formula C6H6O4 B12302330 trans,trans-Muconic Acid-d4

trans,trans-Muconic Acid-d4

Cat. No.: B12302330
M. Wt: 146.13 g/mol
InChI Key: TXXHDPDFNKHHGW-NFCKNUJASA-N
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Description

trans,trans-Muconic Acid-d4: is a deuterium-labeled derivative of trans,trans-Muconic Acid. This compound is primarily used as a biomarker for human exposure to benzene, a known carcinogen. The deuterium labeling allows for more precise tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 involves the deuteration of trans,trans-Muconic Acid. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled deuteration processes. The purity and yield of the product are critical, and advanced purification techniques such as chromatography are employed to ensure the desired quality .

Scientific Research Applications

Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and reactivity .

Biology: In biological studies, this compound serves as a biomarker for benzene exposure. It is detected in urine samples to assess the extent of exposure and potential health risks .

Medicine: While not directly used in medical treatments, this compound’s role as a biomarker helps in epidemiological studies to understand the impact of benzene exposure on human health .

Industry: In the industrial sector, this compound is used in the production of bio-based polymers and plastics. Its ability to undergo polymerization makes it valuable in creating sustainable materials .

Mechanism of Action

The primary mechanism of action for trans,trans-Muconic Acid-d4 is its role as a biomarker for benzene exposure. When benzene is metabolized in the body, it forms trans,trans-Muconic Acid, which is then excreted in the urine. The deuterium-labeled version allows for more accurate tracking and quantification in studies .

Comparison with Similar Compounds

  • cis,cis-Muconic Acid-d4
  • cis,trans-Muconic Acid-d4
  • Adipic Acid-d4

Comparison: trans,trans-Muconic Acid-d4 is unique due to its specific geometric configuration and deuterium labeling. This makes it particularly useful in studies requiring precise tracking and analysis. Compared to its cis,cis and cis,trans isomers, this compound has distinct reactivity and stability properties .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly as a biomarker for benzene exposure. Its unique properties and ability to undergo various chemical reactions make it valuable in the fields of chemistry, biology, medicine, and industry.

Biological Activity

trans,trans-Muconic Acid-d4 (t,t-MA-d4) is a deuterated derivative of trans,trans-Muconic Acid, a metabolite of benzene. This compound has gained attention as a significant biomarker for monitoring benzene exposure in humans due to its stability and quantifiable nature in biological samples. Understanding its biological activity is crucial for assessing health risks associated with benzene exposure, particularly in occupational settings.

  • Molecular Formula : C₆H₂D₄O₄
  • Molecular Weight : 146.13 g/mol
  • Melting Point : >245 °C
  • Boiling Point : 345.4 ± 15.0 °C at 760 mmHg
  • Density : 1.4 ± 0.1 g/cm³

As a metabolite of benzene, t,t-MA-d4 serves as an important biological marker indicating exposure levels. Elevated urinary concentrations of this compound correlate with increased risk of hematological disorders and cancers associated with benzene exposure. Research has shown that the concentration of t,t-MA-d4 in urine can be influenced by various factors including smoking status and environmental exposure levels.

Case Studies and Research Findings

  • Urinary Excretion Patterns : A study involving smokers and non-smokers demonstrated that the median background excretion of t,t-MA was significantly higher in smokers (0.13 mg/g creatinine) compared to non-smokers, indicating a direct correlation between benzene exposure and t,t-MA levels in urine .
  • Occupational Exposure Studies : In a recent study assessing urinary biomarkers among workers exposed to benzene, the geometric mean concentration of t,t-MA was reported at varying levels across different workplaces, highlighting its utility in occupational health monitoring .
  • Toxicokinetics : The toxicokinetics of t,t-MA-d4 have been explored through various analytical methods, including high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies emphasize the importance of accurate measurement techniques for assessing exposure levels .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
This compound C₆H₂D₄O₄Deuterated; biomarker for benzene exposure
Muconic AcidC₆H₆O₄Non-deuterated version; used similarly as a biomarker
Maleic AcidC₄H₄O₄Unsaturated dicarboxylic acid; different structure
Fumaric AcidC₄H₄O₄Geometric isomer of maleic acid; used in food/pharma

Applications in Research and Industry

Due to its role as a biomarker for benzene exposure, t,t-MA-d4 is utilized in various research contexts:

  • Environmental Monitoring : It assists in evaluating human exposure to environmental pollutants.
  • Clinical Studies : Used in clinical assessments to understand the health impacts of benzene exposure.
  • Regulatory Compliance : Helps industries comply with occupational safety standards regarding benzene exposure.

Properties

Molecular Formula

C6H6O4

Molecular Weight

146.13 g/mol

IUPAC Name

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D

InChI Key

TXXHDPDFNKHHGW-NFCKNUJASA-N

Isomeric SMILES

[2H]/C(=C(\C(=O)O)/[2H])/C(=C(/C(=O)O)\[2H])/[2H]

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

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